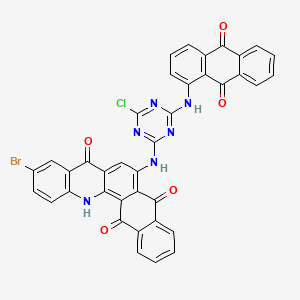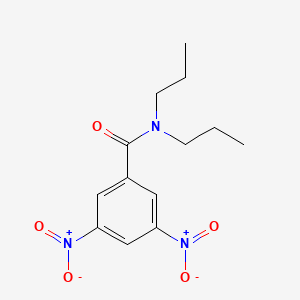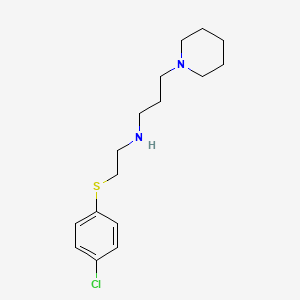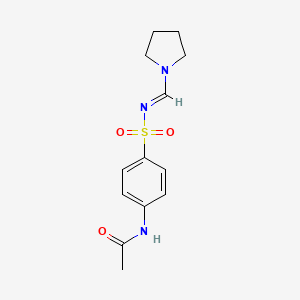
N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Vorbereitungsmethoden
The synthesis of N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide typically involves the reaction of chloroacetamide derivatives with arylamines under reflux conditions . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet regulatory standards.
Analyse Chemischer Reaktionen
N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in bacteria and cancer cells. This inhibition leads to the disruption of cellular processes and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
N-(4-(((1-Pyrrolidinylmethylene)amino)sulfonyl)phenyl)acetamide can be compared with other sulfonamide derivatives, such as:
N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide: Similar in structure but may have different biological activities.
N-(4-((4-Methyl-1-piperazinyl)sulfonyl)phenyl)acetamide: Known for its analgesic properties.
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide: Exhibits different pharmacological activities. The uniqueness of this compound lies in its specific molecular interactions and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
126826-69-5 |
|---|---|
Molekularformel |
C13H17N3O3S |
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
N-[4-[(E)-pyrrolidin-1-ylmethylideneamino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C13H17N3O3S/c1-11(17)15-12-4-6-13(7-5-12)20(18,19)14-10-16-8-2-3-9-16/h4-7,10H,2-3,8-9H2,1H3,(H,15,17)/b14-10+ |
InChI-Schlüssel |
YJZXCMJSHFUCAF-GXDHUFHOSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/N2CCCC2 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=CN2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


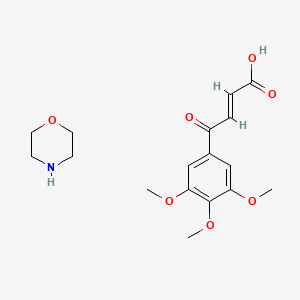
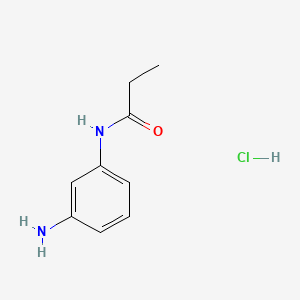


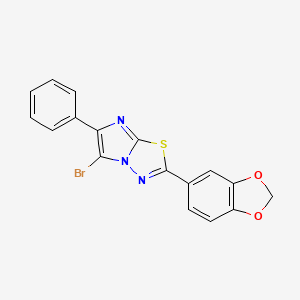
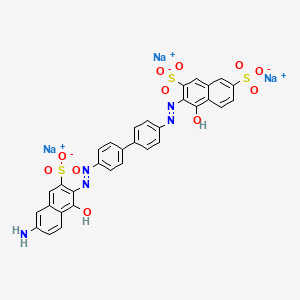
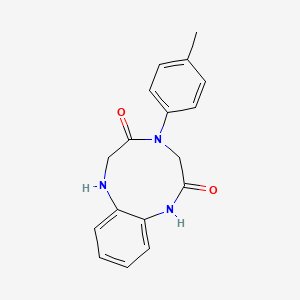
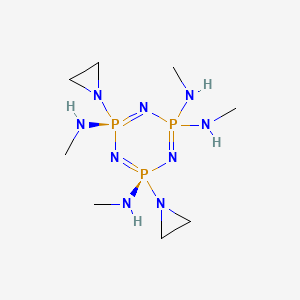
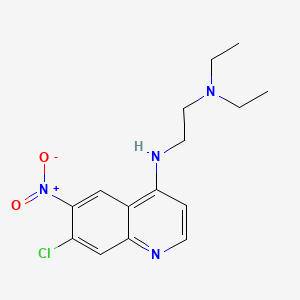
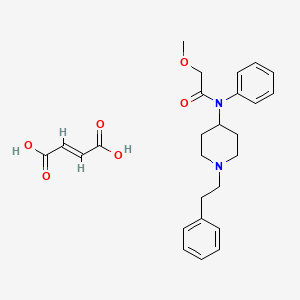
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-methylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12727352.png)
